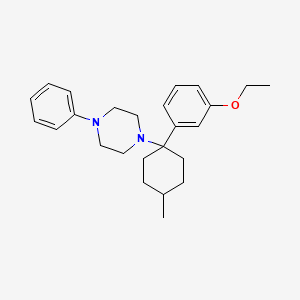
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple methyl groups, oxygen atoms, and silicon atoms, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trialkylamines, alkyl halides, and silanes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Quaternization: The key step in the synthesis is the quaternization of the amine group with an alkyl halide, resulting in the formation of the quaternary ammonium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is essential to achieve the required purity standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium iodide
- Hexamethyldisilazane
- Trimethylsilyl chloride
Uniqueness
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide stands out due to its complex structure, which includes multiple methyl groups, oxygen atoms, and silicon atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it valuable for specific applications that require such characteristics.
Propiedades
Número CAS |
83454-21-1 |
|---|---|
Fórmula molecular |
C14H38I2N2O3Si2 |
Peso molecular |
592.44 g/mol |
Nombre IUPAC |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]oxy-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O3Si2.2HI/c1-15(2,3)11-13-17-20(7,8)19-21(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
SBCTYHJQEKPXJB-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCO[Si](C)(C)O[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


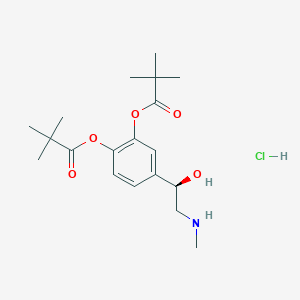

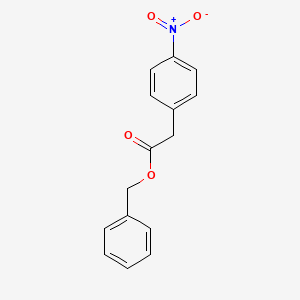
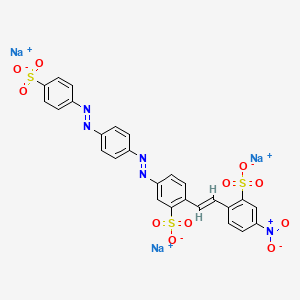
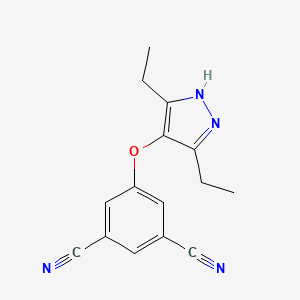
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
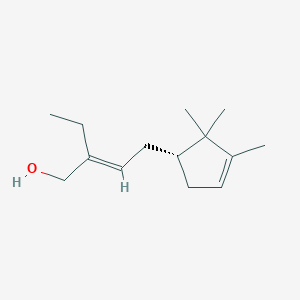
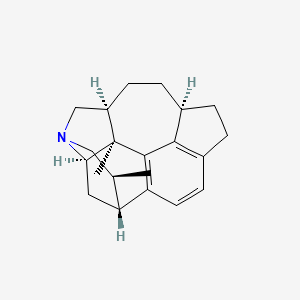
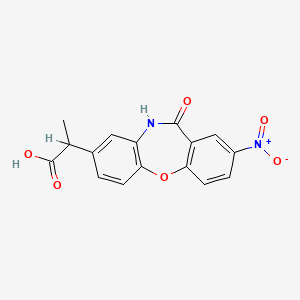
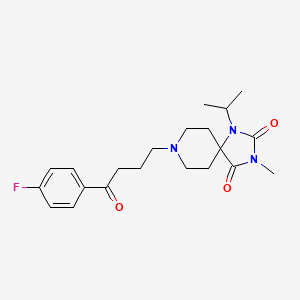
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

